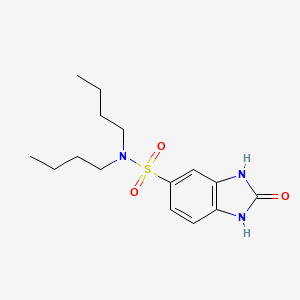![molecular formula C19H20N2O3 B4671265 Cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B4671265.png)
Cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate
Vue d'ensemble
Description
Cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate is an organic compound with the molecular formula C19H20N2O3 and a molecular weight of 324.37 g/mol . This compound is known for its unique structure, which combines a cyclohexyl group, a pyridine ring, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate typically involves the reaction of cyclohexanol with 4-[(pyridin-3-ylcarbonyl)amino]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl 4-aminobenzoate: Similar structure but lacks the pyridine ring.
Pyridin-3-yl 4-aminobenzoate: Contains the pyridine ring but lacks the cyclohexyl group.
Cyclohexyl 4-(pyridin-2-ylcarbonyl)amino]benzoate: Similar structure with a different position of the pyridine ring.
Uniqueness
Cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate is unique due to the combination of the cyclohexyl group, pyridine ring, and benzoate ester, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
cyclohexyl 4-(pyridine-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-5-4-12-20-13-15)21-16-10-8-14(9-11-16)19(23)24-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTARHPKDIMWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-AZEPANYL[2-(1,3-BENZODIOXOL-5-YL)-7-CHLORO-8-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4671189.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B4671199.png)

![5-[(3-(ethoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4671208.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4671216.png)



![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-ethoxyphenyl cyclohexanecarboxylate](/img/structure/B4671254.png)

![{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA](/img/structure/B4671258.png)

![7-(5-methyl-3-isoxazolyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4671276.png)
![N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4671283.png)
